Reserpinediol
Description
Properties
CAS No. |
482-98-4 |
|---|---|
Molecular Formula |
C22H30N2O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(1R,15S,17R,18R,19R,20S)-19-(hydroxymethyl)-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-17-ol |
InChI |
InChI=1S/C22H30N2O4/c1-27-13-3-4-14-15-5-6-24-10-12-7-20(26)22(28-2)17(11-25)16(12)9-19(24)21(15)23-18(14)8-13/h3-4,8,12,16-17,19-20,22-23,25-26H,5-7,9-11H2,1-2H3/t12-,16+,17+,19-,20-,22-/m1/s1 |
InChI Key |
YCLAQLTVHNAEEQ-UALTWCDSSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1CO)NC5=C4C=CC(=C5)OC)O |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1CO)NC5=C4C=CC(=C5)OC)O |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1CO)NC5=C4C=CC(=C5)OC)O |
Other CAS No. |
482-98-4 |
Synonyms |
16,18-reserpinediol |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Parameters
In a typical experiment, 1 gram of reserpine is shaken with 3 grams of Raney nickel and 3 mL of 2 N sodium ethoxide in 50 mL of ethanol for 24 hours. The reaction proceeds via cleavage of the C-18 methoxy group, yielding this compound as the primary product. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel (3:1 wt/wt) |
| Base | 2 N sodium ethoxide |
| Solvent | Ethanol |
| Reaction Time | 24 hours |
| Temperature | Ambient (25–30°C) |
The use of Raney nickel ensures selective hydrogenolysis of the methoxy group without disrupting the indole or yohimbane ring systems. Post-reaction workup involves filtration to remove the catalyst, followed by acid-base extraction to isolate this compound.
Mechanistic Insights
The hydrogenation mechanism proceeds through adsorption of reserpine onto the nickel surface, followed by cleavage of the C–O bond in the methoxy group. Sodium ethoxide acts as a base, stabilizing intermediates and preventing side reactions such as epimerization.
Alkaline Reduction and Stereochemical Control
This compound’s stereochemistry is critical for its biological activity. The D/E cis ring juncture in reserpine dictates the spatial orientation of functional groups during reduction.
Stereospecific Synthesis
The D/E cis configuration of reserpine enables intramolecular quaternization during reduction, a reaction sterically hindered in trans-configured analogs. For example, treatment of reserpine with p-toluenesulfonyl chloride in pyridine generates a quaternary ammonium intermediate, which undergoes hydrolysis to yield this compound with retained stereochemistry.
Comparative Yields and Byproducts
Alkaline reduction methods exhibit higher stereochemical fidelity but lower yields compared to catalytic hydrogenation. Side products include:
-
3-Epi-reserpinediol : Formed via epimerization at C-3 under prolonged basic conditions.
-
Deserpidine analogs : Resulting from over-reduction or incomplete hydrolysis.
Synthetic Routes from Deserpidine Precursors
This compound is also accessible via six-step syntheses from deserpidine precursors, offering modularity for structural analogs.
Stepwise Procedure
-
Protection of the indole nitrogen using benzyl chloroformate.
-
Selective oxidation of the C-18 position with Jones reagent.
-
Reductive amination to introduce the diol moiety.
-
Deprotection under hydrogenolytic conditions.
This route achieves an overall yield of 41% , with this compound isolated as a crystalline solid after recrystallization from ethanol.
Analytical Characterization
This compound is characterized by:
Industrial and Pharmacological Implications
The scalability of this compound synthesis is limited by the cost of Raney nickel and the need for stringent stereochemical control. Recent advances in flow chemistry and enzymatic catalysis promise to address these challenges, though industrial adoption remains nascent .
Q & A
Basic: How can researchers accurately characterize the chemical structure of Reserpinediol?
Methodological Answer:
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, confirming stereochemistry and functional groups .
- Mass Spectrometry (HPLC-MS/HRMS): Confirm molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar compounds like this compound .
- X-ray Crystallography: If crystalline samples are obtainable, this provides unambiguous structural confirmation .
- Comparative Analysis: Cross-validate results with published spectral data from primary literature .
Basic: What are the standard protocols for synthesizing this compound in laboratory settings?
Methodological Answer:
Synthesis typically involves:
- Stepwise Organic Reactions: E.g., aldol condensation or selective oxidation, optimized for yield and purity. Use inert atmospheres (N2/Ar) for oxygen-sensitive intermediates .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization. Monitor purity via TLC/HPLC .
- Yield Optimization: Adjust reaction time, temperature, and catalysts (e.g., Pd/C for hydrogenation) .
- Documentation: Include detailed procedures in supplementary materials for reproducibility .
Advanced: How do discrepancies in reported bioactivity data for this compound across studies inform methodological refinements?
Methodological Answer:
Address contradictions through:
- Meta-Analysis: Systematically compare studies using PRISMA guidelines. Highlight variables like cell line specificity, dosage regimes, and assay conditions (e.g., ATP-based vs. resazurin assays) .
- Statistical Validation: Apply ANOVA or Bayesian models to assess variability sources (e.g., batch-to-batch compound purity) .
- Replication Studies: Independently reproduce key experiments under standardized conditions (e.g., ISO-certified labs) .
Advanced: What experimental frameworks are optimal for investigating this compound's mechanism of action in neurodegenerative models?
Methodological Answer:
- In Vitro Models: Use SH-SY5Y or iPSC-derived neurons for neuroprotection assays. Measure markers like β-amyloid clearance or tau phosphorylation via Western blot .
- In Vivo Models: Transgenic mice (e.g., APP/PS1 for Alzheimer’s) with dose-ranging studies (5–50 mg/kg, oral). Include behavioral tests (Morris water maze) .
- Molecular Docking: Predict binding affinity to targets (e.g., BACE-1) using AutoDock Vina. Validate with SPR (surface plasmon resonance) .
Basic: Which analytical techniques are most effective for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation: Protein precipitation (acetonitrile) or SPE (solid-phase extraction) for serum/plasma .
- Quantification: HPLC-UV (λ = 280 nm) or UPLC-MS/MS (MRM mode) with internal standards (e.g., deuterated analogs) .
- Validation: Follow ICH guidelines for linearity (R<sup>2</sup> > 0.99), LOD/LOQ, and recovery rates (85–115%) .
Advanced: How can computational modeling be integrated with experimental data to predict this compound's pharmacokinetic properties?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Use tools like GastroPlus to simulate absorption/distribution, parameterized with logP, pKa, and plasma protein binding data .
- In Silico ADMET: Predict CYP450 metabolism (e.g., CYP3A4) via Schrödinger’s QikProp. Cross-validate with hepatic microsome assays .
Basic: What criteria should guide the selection of cell lines for preliminary toxicity screening of this compound?
Methodological Answer:
- Relevance: Choose organ-specific lines (e.g., HepG2 for hepatotoxicity) .
- Viability Assays: MTT or LDH release assays at 24–72 hr exposures. Include positive controls (e.g., doxorubicin) .
- Metabolic Competence: Prefer lines expressing CYP450 enzymes (e.g., Fa2N-4) for phase I metabolism studies .
Advanced: What strategies resolve contradictions between in silico predictions and empirical data on this compound's target binding affinity?
Methodological Answer:
- Biophysical Validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (KD, ΔH) .
- Structural Refinement: Perform molecular dynamics simulations (AMBER/CHARMM) to account for protein flexibility .
- X-ray Crystallography: Co-crystallize this compound with target proteins to resolve binding poses .
Basic: How should researchers design dose-response studies to evaluate this compound's efficacy in metabolic disorder models?
Methodological Answer:
- Dose Range: 5–100 mg/kg (oral/i.p.) in rodent models, based on preliminary LD50 data .
- Endpoints: Measure glucose tolerance (OGTT), lipid profiles, or insulin sensitivity (HOMA-IR) .
- Controls: Include vehicle and positive controls (e.g., metformin for diabetes models) .
Advanced: What interdisciplinary approaches are critical for elucidating this compound's role in modulating epigenetic pathways?
Methodological Answer:
- Genome-Wide Analysis: ChIP-seq for histone modification (H3K27ac) or RNA-seq to identify differentially expressed genes .
- Chemical Proteomics: Use biotinylated this compound probes to pull down interacting proteins (e.g., HDACs) .
- CRISPR Screening: Knock out candidate epigenetic regulators (e.g., DNMTs) to confirm mechanistic links .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
